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Compound of Interest

Compound Name: Methyl phenyl disulfide

CAS No.: 14173-25-2

Cat. No.: B081605

Get Quote

Executive Summary: The "Janus" Disulfide
Methyl Phenyl Disulfide (MPDS, CAS: 14173-25-2) represents a unique class of

unsymmetrical disulfides that bridges the reactivity gap between aliphatic (e.g., dimethyl

disulfide) and aromatic (e.g., diphenyl disulfide) counterparts. Unlike symmetrical alternatives,

MPDS possesses two distinct sulfur centers with divergent electrophilicity and leaving group

abilities.[1]

Key Performance Differentiator: In nucleophilic sulfenylation reactions, MPDS acts as a

selective Methyl-Sulfenyl (MeS–) donor.[1][2] The superior leaving group ability of the

thiophenolate anion (PhS⁻, pKa ~6.6) drives nucleophilic attack exclusively at the methyl-

bearing sulfur, making MPDS a superior alternative to Dimethyl Disulfide (MeSSMe) for

installing methylthio groups under mild conditions.

Mechanistic Landscape & Regioselectivity
To understand MPDS performance, one must analyze the causality behind its cleavage

patterns. The molecule's asymmetry dictates its behavior in both ionic and radical manifolds.
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Nucleophilic Attack (Ionic Pathway)
In polar media, nucleophiles (Nu⁻) attack the disulfide bond. The reaction is governed by the

stability of the leaving group.

Leaving Group 1: Methanethiolate (MeS⁻, pKa ~10.[1]4) – Poor leaving group.

Leaving Group 2: Thiophenolate (PhS⁻, pKa ~6.[1]6) – Excellent leaving group.

Consequently, the reaction follows a predictable regiochemical path:

[1][2]

Radical Cleavage (Homolytic Pathway)
Under photolytic or thermal stress, the S–S bond cleaves homolytically. The bond dissociation

energy (BDE) of MPDS is intermediate between PhSSPh (~55 kcal/mol) and MeSSMe (~73

kcal/mol). The formation of the resonance-stabilized phenylthiyl radical (PhS•) weakens the

bond relative to dialkyl disulfides, making MPDS more photo-labile than MeSSMe.[1][2]
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Figure 1: Dual reactivity pathways of MPDS.[1][2] The ionic pathway yields selective methyl-

sulfenylation, while the radical pathway leads to statistical scrambling.

Comparative Performance in Reaction Media
The choice of solvent dramatically alters the kinetics and outcome of MPDS reactions. The

table below compares MPDS against standard alternatives (Diphenyl Disulfide and Dimethyl

Disulfide).

Table 1: Solvent-Dependent Performance Matrix[1][2]
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Reaction Medium Mechanism Type MPDS Performance
Comparison vs.
Alternatives

Polar Aprotic(DMF,

DMSO, MeCN)
SN2 @ Sulfur

Excellent. High

dielectric constant

stabilizes the

transition state.[1][2]

Rapid release of PhS⁻

allows fast methyl-

sulfenylation at RT.[1]

[2]

Faster than MeSSMe.

MeSSMe requires

harsh

conditions/catalysts

because MeS⁻ is a

poor leaving group.[1]

[2]

Polar Protic(MeOH,

EtOH, H₂O)
Thiol-Exchange

Moderate. Solvent H-

bonding solvates the

nucleophile, reducing

rate. However, H-

bonding stabilizes the

leaving PhS⁻,

preventing

reversibility.

More Selective than

PhSSPh. PhSSPh is

insoluble in water;

MPDS has slightly

better solubility but

requires co-solvents

(e.g., EtOH).

Non-Polar(Benzene,

Toluene, Hexane)
Radical Chain

Unstable. Prone to

disproportionation into

MeSSMe and

PhSSPh upon heating

or irradiation.

Less Stable than

PhSSPh. PhSSPh is

the gold standard for

radical reactions in

non-polar media due

to reversibility and

stability.

Acidic Media(TFA,

HCl/Ether)
Electrophilic Activation

High Reactivity.

Protonation of the

PhS group makes it a

"super" leaving group

(PhSH), generating

highly electrophilic

MeS⁺ equivalents.

Superior to MeSSMe.

Acid-catalyzed

cleavage of MeSSMe

is sluggish compared

to the rapid expulsion

of PhSH from MPDS.

[2]
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Protocol: Selective Sulfenylation of Enolates (MeS-
Installation)
Objective: Install a methylthio (-SMe) group onto a ketone enolate using MPDS.[1][2]

Rationale: Using MeSSMe often results in low yields due to poor leaving group ability.[1][2]

MPDS provides a driving force via PhS⁻ expulsion.[1][2]

Reagents:

Ketone Substrate (1.0 equiv)

LDA (Lithium Diisopropylamide) (1.1 equiv)

Methyl Phenyl Disulfide (MPDS) (1.2 equiv)

THF (Anhydrous)

Saturated NH₄Cl (Quench)

Workflow:

Enolate Formation: Cool a solution of LDA in THF to -78°C. Add ketone dropwise. Stir for 30

min to ensure complete deprotonation.

MPDS Addition: Dissolve MPDS in minimal THF. Add dropwise to the enolate solution at

-78°C.

Note: The solution often turns pale yellow due to the liberation of PhSLi.

Warming: Allow the reaction to warm to 0°C over 1 hour.

Checkpoint: Monitor by TLC.[1][2] The disappearance of MPDS and appearance of the

less polar product indicates success.

Quench: Add sat. NH₄Cl.[1][2] Extract with EtOAc.[1][2]

Purification: The byproduct is Thiophenol (PhSH).[1][2][3] Wash the organic layer with 1M

NaOH to remove PhSH (PhSNa is water-soluble).[1][2] This simplifies purification compared
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to MeSSMe reactions where MeSH is a gas/volatile liquid.[1][2]

Protocol: Synthesis of MPDS via Thiol-Disulfide
Exchange
Objective: Prepare MPDS from commercially available precursors if pure stock is unavailable.

[1][2]

Step 1: Activation
Mix PhSSPh + SO2Cl2 (Sulfuryl Chloride)

Solvent: DCM, -78°C

Intermediate: PhS-Cl
(Phenylsulfenyl Chloride)

Chlorinolysis

Step 2: Substitution
Add MeSH (Methanethiol) or MeSNa

Nucleophilic Attack

Product: Ph-S-S-Me (MPDS)
+ NaCl/HCl byproduct

Yield ~85-90%

Click to download full resolution via product page

Figure 2: Synthesis of MPDS via sulfenyl chloride intermediate.

Procedure:

Dissolve Diphenyl Disulfide (10 mmol) in dry DCM (20 mL) at -78°C.

Add Sulfuryl Chloride (SO₂Cl₂, 10 mmol) dropwise.[1][2] Stir for 15 min to generate PhSCl in

situ.[1][2]
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Add Methanethiol (MeSH) or Sodium Thiomethoxide (MeSNa, 20 mmol) slowly.

Warm to room temperature. Wash with water, dry over MgSO₄, and concentrate.

Distillation: Purify by vacuum distillation (bp ~62-65°C @ 2 mmHg) to separate from any

reformed symmetrical disulfides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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